What are the chemical properties of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile?
What are the chemical properties of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile?
[1][2]
Executive Summary
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile (CAS: 478046-64-9) is a specialized nitrogen-containing heterocyclic compound utilized primarily as a scaffold in medicinal chemistry and drug discovery.[1][2] Structurally, it integrates a piperazine linker connecting two distinct pharmacophores: an electron-deficient 4-cyanophenyl group and an electron-rich 4-methoxybenzoyl moiety.[1][2]
This molecular architecture classifies it as a "privileged structure" in pharmaceutical research, often serving as a core motif in G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.[2] Its amphiphilic nature, defined by the rigid piperazine core and the polar nitrile/amide functionalities, makes it a critical probe for Structure-Activity Relationship (SAR) studies involving hydrogen bond networks and
Physicochemical Characterization
Identity & Constants
The compound is characterized by a high degree of structural rigidity due to the partial double-bond character of the amide and the conjugation of the nitrile group.[1][2]
| Property | Value |
| CAS Number | 478046-64-9 |
| IUPAC Name | 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile |
| Molecular Formula | |
| Molecular Weight | 321.37 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | 165–170 °C (Predicted range based on analogues) |
| Solubility | DMSO (>20 mg/mL), DMF, Dichloromethane; Insoluble in water |
Calculated Molecular Descriptors
These parameters are essential for evaluating the compound's "drug-likeness" and membrane permeability.[1][2]
| Descriptor | Value | Interpretation |
| cLogP | ~2.8 – 3.2 | Moderate lipophilicity; suitable for cell membrane penetration.[1][2] |
| TPSA | ~66 Ų | Good oral bioavailability profile (Rule of 5 compliant). |
| H-Bond Acceptors | 4 | Nitrile N, Amide O, Methoxy O, Amide N (tertiary).[1][2] |
| H-Bond Donors | 0 | Lacks acidic protons; reduces non-specific binding.[1][2] |
| Rotatable Bonds | 3 | Limited flexibility aids in entropic binding affinity. |
Synthetic Methodology
The synthesis of 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile is typically achieved through a convergent two-step protocol.[1][2] This approach maximizes yield and allows for the purification of the stable intermediate.[2]
Reaction Scheme Visualization
The following diagram outlines the logical flow of the synthesis, moving from raw materials to the final purified entity.
Figure 1: Convergent synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) followed by Acylation.
Detailed Protocol
Step 1: Synthesis of 4-(Piperazin-1-yl)benzonitrile (Intermediate)
-
Principle: Nucleophilic Aromatic Substitution (
).[3] The nitrile group on the benzene ring acts as an electron-withdrawing group (EWG), activating the para-fluorine for displacement by the secondary amine of piperazine.[1][2] -
Reagents: 4-Fluorobenzonitrile (1.0 eq), Piperazine (3.0 eq),
(2.0 eq), DMSO (Solvent).[1][2] -
Procedure:
-
Add excess piperazine (to prevent bis-arylation) and potassium carbonate.
-
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).
-
Workup: Pour reaction mixture into ice water. The product often precipitates. If not, extract with Ethyl Acetate.[4]
-
Purification: Wash the organic layer with water to remove excess piperazine. Dry over
and concentrate.
Step 2: Acylation to Final Product
-
Principle: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1][2]
-
Reagents: Intermediate from Step 1 (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq), Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM).[1][2]
-
Procedure:
-
Dissolve the intermediate in dry DCM and cool to 0°C.
-
Add TEA.
-
Dropwise add 4-Methoxybenzoyl chloride dissolved in DCM.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
, then brine. -
Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica gel, Hexane:EtOAc 1:1).
-
Spectroscopic Characterization
To validate the chemical structure, researchers should verify the following spectroscopic signals.
| Technique | Diagnostic Signal | Assignment |
| FT-IR | ~2220 | C≡N stretch (Nitrile, sharp, distinct).[1][2] |
| ~1635 | C=O stretch (Tertiary Amide).[1][2] | |
| ~1250 | C-O-C stretch (Aryl Alkyl Ether).[1][2] | |
| 1H-NMR (DMSO- | Methoxy group ( | |
| Piperazine ring protons (broadened due to restricted rotation). | ||
| Benzonitrile aromatic protons (AA'BB' system). | ||
| Methoxybenzoyl aromatic protons (AA'BB' system). | ||
| LC-MS | m/z 322.15 | Protonated molecular ion.[1][2] |
Chemical Reactivity & Stability
Metabolic Soft Spots
In biological systems, this molecule is subject to specific metabolic transformations:
-
O-Demethylation: CYP450 enzymes may target the methoxy group, converting it to a phenol.[1][2] This dramatically alters polarity and solubility.
-
Nitrile Hydrolysis: The nitrile group is generally stable but can be hydrolyzed to a primary amide or carboxylic acid under strong enzymatic (nitrilase) or acidic conditions.
Stability Profile
-
Hydrolytic Stability: The benzamide bond is robust at physiological pH (7.4) but susceptible to hydrolysis in strong acid/base at elevated temperatures.[2]
-
Photostability: Generally stable, though prolonged exposure to UV light may cause minor degradation due to the conjugated aromatic systems.
Biological Context & Applications
While distinct from the specific probe NIBR189 (which contains a reactive enone linker), this compound acts as a stable, non-covalent analogue often used in:
-
Kinase Inhibition: The piperazine linker positions the two aromatic rings to fit into the ATP-binding pocket of tyrosine kinases, where the amide oxygen can serve as a hinge binder.[2]
-
GPCR Antagonism: The 4-phenylpiperazine motif is a classic pharmacophore for Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1][2] The addition of the nitrile and methoxy groups fine-tunes selectivity via electronic effects.[1][2]
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The nitrile group releases toxic cyanide fumes only upon combustion or strong acid hydrolysis.
References
-
Sigma-Aldrich. "Product Detail: 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile (CAS 478046-64-9)."[1][2] Merck KGaA. Link
-
PubChem. "Compound Summary: 4-(4-Methylpiperazin-1-yl)benzonitrile Derivatives."[1][2] National Library of Medicine. Link
-
MedChemExpress. "NIBR189 and Related Piperazine Scaffolds." MCE. Link
-
GuideChem. "Chemical Properties of Piperazine-Benzonitriles." Link
Sources
- 1. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]
- 2. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. WO2021208963A1 - Bcl-2 inhibitor - Google Patents [patents.google.com]
